molecular formula C8H7BrO2 B028259 2-Bromo-4'-hydroxyacetophenone CAS No. 2491-38-5

2-Bromo-4'-hydroxyacetophenone

Cat. No.: B028259
CAS No.: 2491-38-5
M. Wt: 215.04 g/mol
InChI Key: LJYOFQHKEWTQRH-UHFFFAOYSA-N
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Description

PTP Inhibitor I is a cell-permeable, protein tyrosine phosphatase (PTP) inhibitor that covalently blocks the catalytic domain of the Src homology region 2 domain-containing phosphatase (SHP-1(ΔSH2)) with a Ki value of 43 µM and PTP1B with a Ki value of 42 µM. SHP-1 and PTP1B both have known roles in regulating insulin signaling as well as myeloid and lymphoid cell differentiation, making inhibitors of these phosphatases of interest in diabetes, cancer, allergy, and inflammation research.

Mechanism of Action

Target of Action

2-Bromo-4’-hydroxyacetophenone is primarily a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor . PTP1B is an enzyme that plays a crucial role in cellular signaling pathways, particularly those related to insulin signaling and myeloid and lymphoid cell differentiation .

Mode of Action

The compound interacts with its target, PTP1B, by covalently blocking the catalytic domain of the enzyme . This interaction inhibits the activity of PTP1B, leading to alterations in the downstream signaling pathways .

Biochemical Pathways

The inhibition of PTP1B by 2-Bromo-4’-hydroxyacetophenone affects various biochemical pathways. Primarily, it impacts the insulin signaling pathway, which plays a significant role in glucose metabolism . The compound’s action can also influence the differentiation of myeloid and lymphoid cells, affecting immune responses .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

The inhibition of PTP1B by 2-Bromo-4’-hydroxyacetophenone can lead to enhanced insulin signaling, potentially improving glucose metabolism . Additionally, the compound’s impact on myeloid and lymphoid cell differentiation could influence immune responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4’-hydroxyacetophenone. For instance, the compound is sensitive to moisture and should be stored under nitrogen at low temperatures . Furthermore, the compound’s solubility in water and other solvents can affect its distribution and efficacy in the body .

Preparation Methods

Synthetic Routes:

Although specific synthetic routes for DMAMCL are not widely documented, it is synthesized through chemical reactions. Researchers have likely developed custom methods to access this compound.

Industrial Production:

Information on large-scale industrial production methods for DMAMCL is limited. given its specialized nature, industrial synthesis may not be well-established.

Chemical Reactions Analysis

DMAMCL likely undergoes various chemical reactions. Here are some possibilities:

    Substitution Reactions: It could undergo substitution reactions, where functional groups are replaced. Again, detailed examples are scarce.

Common reagents and conditions for these reactions would depend on the specific synthetic pathway used. Major products formed from these reactions remain unreported.

Scientific Research Applications

DMAMCL’s applications extend across several scientific domains:

    Cancer Research: Its antitumor effects on neuroblastoma make it relevant for cancer studies.

    Neurobiology: Given its effects on neuroblastoma, it could be relevant for neurological research.

Properties

IUPAC Name

2-bromo-1-(4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYOFQHKEWTQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034576
Record name 2-Bromo-4-hydroxyacetophenone
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Reddish-brown odorless liquid; [Reference #1]
Record name 2-Bromo-4-hydroxyacetophenone
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Vapor Pressure

0.000011 [mmHg]
Record name 2-Bromo-4-hydroxyacetophenone
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CAS No.

2491-38-5
Record name 2-Bromo-1-(4-hydroxyphenyl)ethanone
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Record name 1-(4-Hydroxyphenyl)-2-bromoethanone
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Record name 2-Bromo-4-hydroxyacetophenone
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Record name 2-bromo-1-(4-hydroxyphenyl)ethan-1-one
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Record name 2-BROMO-4'-HYDROXYACETOPHENONE
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Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxyacetophenone (2.5 g, 18.3 mmol) (Aldrich) in dioxane (10 mL) was added dropwise a solution of bromine (3.22 g, 20.1 mmol) in dioxane (20 mL). After stirring for 10 minutes, the mixture was concentrated in vacuo and the residue was recrystalized from methanol to provide 2-bromo-1-(4-hydroxyphenyl)ethanone (1.73 g, 44% yield).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Bromine (17.6 g, 110 mmol) was added dropwise to a 0° C. solution of 4-hydroxyacetophenone (15 g, 110 mmol) in ether (200 mL) over 20 minutes. The mixture was stirred for 1 hour. and poured carefully into saturated sodium bicarbonate solution (500 mL). The organics were washed with saturated sodium bicarbonate solution, dried over magnesium sulfate and concentrated in vacuo. The crude product was then recrystallized from ether to afford the title compound (14.1 g).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Acetylphenol (20 g) in ether (200 mL) was treated with bromine (6.8 mL) and stirred at ambient temperature for 18 hours. The solution was poured into saturated sodium bicarbonate, stirred for 30 minutes and the organic layer separated. The organic portion was washed with saturated sodium bicarbonate, dried over magnesium sulfate, filtered and evaporated to afford the title compound (30 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

4-Hydroxyacetophenone (25 g) was treated with bromine (9.5 mL) dropwise over 15 minutes in THF (60 mL) at room temperature and stirred until the color was consumed. The whole was carefully poured into saturated sodium bicarbonate solution until basic. The aqueous layer was extracted with ether (3×100 mL) and the ether layer was washed with saturated sodium bicarbonate solution (100 mL) followed by 5% aqueous sodium bisulfite (100 mL), H2O (100 mL) and finally saturated brine solution (100 mL). The organic layer was dried over MgSO4, filtered and concentrated to provide an oil (30 g) of crude material used in the preparation of thiazoles.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Bromo-4'-hydroxyacetophenone function as a slimicide in paper mills?

A1: While the exact mechanism is not fully elucidated in the provided research, this compound (BHAP) acts as a biocide in slimicides used in paper mills. These products, such as Busan 1130 which contains BHAP [], prevent the proliferation of slime-forming microorganisms that can contaminate paper products and impact their quality.

Q2: Can this compound be used to control gene expression?

A2: Research indicates that BHAP can be used as a photolabile caging agent for siRNA, offering a light-activated method to control gene expression []. BHAP readily modifies phosphorothioate backbones in siRNA, rendering them inactive. Upon exposure to mild UV irradiation, the BHAP moiety is cleaved, restoring the siRNA's natural structure and enabling its gene-silencing function. This approach presents a controllable and efficient method for regulating gene expression in mammalian cell cultures.

Q3: What are the potential health concerns associated with occupational exposure to this compound?

A3: Case studies have reported allergic contact dermatitis in individuals exposed to BHAP, particularly those working with slimicides containing the compound []. This highlights the importance of appropriate safety measures and personal protective equipment when handling products containing BHAP.

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